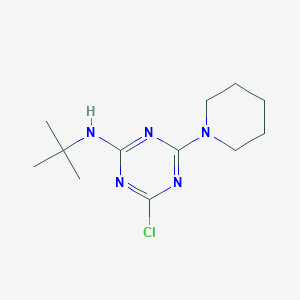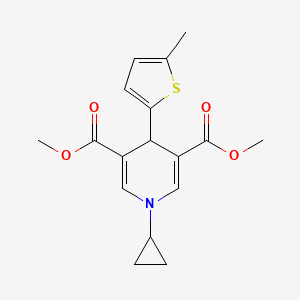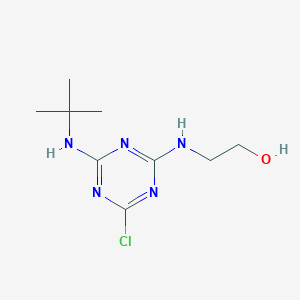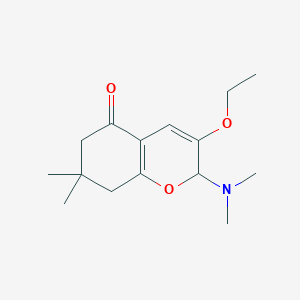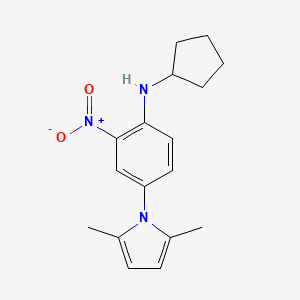
N-cyclopentyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline is an organic compound that belongs to the class of aniline derivatives These compounds are characterized by the presence of an aniline group, which is a phenyl group attached to an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline can be achieved through a multi-step process involving the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Amination: The aniline group can be introduced through a nucleophilic aromatic substitution reaction, where an amine displaces a leaving group on the aromatic ring.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced through a Friedel-Crafts alkylation reaction, where a cyclopentyl halide reacts with the aromatic ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopentyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-(2,5-dimethylpyrrol-1-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-7-8-13(2)19(12)15-9-10-16(17(11-15)20(21)22)18-14-5-3-4-6-14/h7-11,14,18H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAWFHBOSGNAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)NC3CCCC3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5909951.png)
![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-CHLORO-4-METHYLBENZOATE](/img/structure/B5909957.png)
![[(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-phenylbutanoate](/img/structure/B5909974.png)
![4-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5909985.png)
![[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-bromo-2-chlorophenoxy)acetate](/img/structure/B5909989.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5909996.png)
![3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5909999.png)
![N-[1-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide](/img/structure/B5910009.png)
![4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5910014.png)
![N-{4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}ACETAMIDE](/img/structure/B5910019.png)
